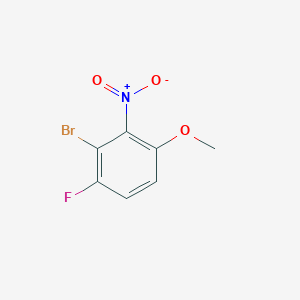

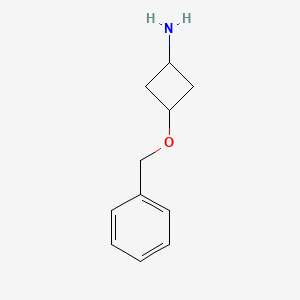

1-Acetyl-5-iodo-1H-indol-3-yl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Acetyl-5-iodo-1H-indol-3-yl acetate” is a chemical compound . It is related to other compounds such as “1H-Indol-3-ol, 1-acetyl-5-bromo-, acetate” and “1-acetyl-5-nitro-1H-indol-3-yl acetate” which have been mentioned in various sources .

Synthesis Analysis

The synthesis of 1-acetyl-1H-indol-3-yl acetates, which is a similar compound, has been described in the literature . The process involves a two-step procedure starting from 2-chlorobenzoic acids . The first step is the condensation of 2-chlorobenzoic acids with glycine, followed by a Rössing cyclodecarboxylation with sodium acetate in acetic anhydride at reflux .Aplicaciones Científicas De Investigación

Efficient Synthesis Methods

- An efficient and rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate, including its derivatives, has been developed. This method utilizes microwave irradiation and has yielded derivatives like 1-acetyl-6-(trifluoromethyl)-1H-indol-3-yl acetate and 1-acetyl-3-methyl-1H-indol-3-yl acetate (Parshotam et al., 2016).

Biological Activity

- Research on derivatives of 1-acetyl-1H-indol-3-yl acetate has shown potential in biological applications. The synthesis of specific derivatives has been explored for their antimicrobial activities, evaluated using methods like agar disc diffusion (Muralikrishna et al., 2014).

Catalytic Applications

- Nickel ferrite nanoparticles have been utilized as catalysts in the synthesis of derivatives like 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. These compounds have been tested for antioxidant and antimicrobial activity (Rao et al., 2019).

Enzymatic Applications

- Some derivatives of 1-acetyl-1H-indol-3-yl acetate have been synthesized and evaluated for their potential in enzymatic applications. These include their use in inhibiting enzymes like α-Glucosidase and Butyrylcholinesterase, and as potential therapeutic agents against inflammatory ailments (Rubab et al., 2017).

Mecanismo De Acción

The mechanism of action of similar compounds like indole derivatives has been discussed in the literature . Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Direcciones Futuras

Propiedades

IUPAC Name |

(1-acetyl-5-iodoindol-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-7(15)14-6-12(17-8(2)16)10-5-9(13)3-4-11(10)14/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGNTWBEKXNMPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)I)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-5-iodo-1H-indol-3-yl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)

![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)

![4-(4-(2-fluorophenyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2797492.png)